molecular formula C18H31BO3Si B1279864 Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane CAS No. 902120-00-7

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

Cat. No.: B1279864
CAS No.: 902120-00-7
M. Wt: 334.3 g/mol
InChI Key: ODSDMLUUWWJFFE-UHFFFAOYSA-N
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Description

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a useful research compound. Its molecular formula is C18H31BO3Si and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Applications in Nanoparticle Formation and Fluorescence Emission

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane plays a critical role in the formation of heterodifunctional polyfluorenes, which are crucial in the creation of nanoparticles exhibiting high fluorescence emission. These nanoparticles, with quantum yields as high as Φ = 84%, can be tuned for longer wavelengths by energy transfer to dyes. Such fluorescent nanoparticles have significant potential in various scientific applications, including bio-imaging and sensors (Fischer, Baier, & Mecking, 2013).

2. Role in Synthesizing H-shaped Silicon-containing Molecules

This compound is also integral in synthesizing H-shaped silicon-containing molecules with bithiophene units. These molecules exhibit unique optical properties, like absorption and fluorescence maxima, which are essential for applications in organic electronics and photonics (Naka et al., 2013).

3. Intermediate in Biological Compounds

It serves as an important intermediate in synthesizing biologically active compounds. For instance, it's used in the synthesis of compounds related to crizotinib, an anticancer drug, highlighting its significance in medicinal chemistry (Kong et al., 2016).

4. Contribution to Crystal Structure Studies

The compound is used in studies involving crystal structure and vibrational properties, aiding in understanding the molecular and electronic structures of related compounds. This is crucial for materials science, especially in the development of new materials with specific structural and electronic properties (Wu et al., 2021).

Safety and Hazards

The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-11-14(13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSDMLUUWWJFFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468348
Record name AGN-PC-00B9WU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902120-00-7
Record name AGN-PC-00B9WU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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